molecular formula C22H32 B1581213 Dodecylnaphthalene CAS No. 38641-16-6

Dodecylnaphthalene

Cat. No. B1581213
CAS RN: 38641-16-6
M. Wt: 296.5 g/mol
InChI Key: UVMGANPLBFFQIO-UHFFFAOYSA-N
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Description

Dodecylnaphthalene is a chemical compound with the molecular formula C22H32 . It is also known by other names such as 1-Dodecylnaphthalene and 1-N-DODECYLNAPHTHALENE .


Molecular Structure Analysis

Dodecylnaphthalene has a molecular weight of 296.490 Da and a monoisotopic mass of 296.250397 Da . It has 0 hydrogen bond acceptors, 0 hydrogen bond donors, and 11 freely rotating bonds . The structure of Dodecylnaphthalene includes a naphthalene core with a dodecyl group attached .


Physical And Chemical Properties Analysis

Dodecylnaphthalene has a density of 0.9±0.1 g/cm3, a boiling point of 416.8±8.0 °C at 760 mmHg, and a flash point of 228.5±9.2 °C . It has a molar refractivity of 100.0±0.3 cm3, a polar surface area of 0 Å2, and a molar volume of 321.4±3.0 cm3 .

Scientific Research Applications

1. Fluorescence Probes for Detecting and Imaging

  • Summary of Application: Naphthalene derivatives are used as fluorescence probes for detecting and imaging purposes. They exhibit unique photo physical and chemical properties, making them a highly studied group of organic compounds .
  • Methods of Application: The techniques under investigation for studying the photophysical properties of naphthalene derivatives are UV visible spectroscopy and fluorescence spectroscopy .
  • Results or Outcomes: Naphthalene-based fluorescence probes exhibit excellent sensing and selectivity properties towards anions and cations and are also used as a part of target biomolecules .

2. Organic Electronics and Photovoltaic Devices

  • Summary of Application: Naphthalene diimides (NDIs) are increasingly interesting due to their electronic properties, large electron deficient aromatic cores, and tendency to self-assemble into functional structures .
  • Methods of Application: NDIs are used in organic electronics, photovoltaic devices, and flexible displays due to their high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability .
  • Results or Outcomes: NDIs have potential real-world uses across a wide variety of applications including supramolecular chemistry, sensing, host–guest complexes for molecular switching devices, such as catenanes and rotaxanes, ion-channels, catalysis, and medicine and as non-fullerene accepters in solar cells .

Safety And Hazards

Dodecylnaphthalene is intended for laboratory research purposes and is not for drug or household use . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the person should be moved to fresh air . If swallowed, medical advice should be sought .

properties

IUPAC Name

1-dodecylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32/c1-2-3-4-5-6-7-8-9-10-11-15-20-17-14-18-21-16-12-13-19-22(20)21/h12-14,16-19H,2-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMGANPLBFFQIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068122
Record name Dodecylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecylnaphthalene

CAS RN

38641-16-6
Record name Naphthalene, dodecyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038641166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, dodecyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodecylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecylnaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.123
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
Y Tomiyama, T Takeshita, JF Mori, RA Kanaly - Journal of Petroleum …, 2021 - Elsevier
Asphaltenic compounds in heavy oils may be biologically functionalized in the contexts of oil upgrading and in mitigating contamination however there are knowledge gaps in regard to …
Number of citations: 7 www.sciencedirect.com
JP Shukia, TR Sharma - Naturwissenschaften, 1958 - Springer
Resistance of yeast (saccharomyces cerevisiae) towards 2-Dodecylnaphthalene-3-Sulphonate (Cerfak) …
Number of citations: 3 link.springer.com
IJ Heilweil - Journal of Colloid Science, 1964 - Elsevier
Light-scattering measurements have been carried out on sodium 2,6-di-n-octyl and sodium 2,6-di-n-dodecylnaphthalene-1-sulfonates in n-decane at 25 and 90C. The micellar …
Number of citations: 31 www.sciencedirect.com
SG Grubb, MW Kim, T Rasing, YR Shen - Langmuir, 1988 - ACS Publications
… In this paper we report the use of optical second harmonic generation (SHG) to determine the orientation of monolayers of sodium l-dodecylnaphthalene-4-sulfonate (SDNS) (C12H25- …
Number of citations: 201 pubs.acs.org
BE Chistyakov, NA Aleinikov, AA Petrov - Soviet mining science, 1969 - Springer
… lesser flotation activity than sulfonates obtained from dodecylnaphthalene and dlmethyldodecylnaphthalene. … Dodecylnaphthalene sulfonate Dt methyldodecylnaphthalene …
Number of citations: 1 link.springer.com
D Wang, B Bruyneel, L Kamelia, S Wesseling… - Chemico-Biological …, 2020 - Elsevier
… that metabolism in rat liver microsomal incubations was no longer observed with tetradecane (C14), which is in line with the results obtained in this study for 1-n-dodecylnaphthalene (…
Number of citations: 23 www.sciencedirect.com
G Haitao, Y Jie, Q Weihong… - Petroleum science and …, 2006 - Taylor & Francis
… Similarly, the rearrangement of the carbonium ions also had occurred in the synthesis of mono-octylnaphthalene, mono-decylnaphthalene, and mono-dodecylnaphthalene to give four, …
Number of citations: 2 www.tandfonline.com
AL Petre, WF Hoelderich, ML Gorbaty - Applied Catalysis A: General, 2009 - Elsevier
… of naphthalene in the initial reaction mixture led to a strong decrease of selectivity towards didodecylbenzenes in favor of selectivity for benzene and formation of dodecylnaphthalene. …
Number of citations: 18 www.sciencedirect.com
J Ha, E Cho, S Kim - Energy & Fuels, 2017 - ACS Publications
In this study, the tandem mass spectra of 25 standard compounds, obtained at a normalized collision energy of 50, were used to investigate the structures of crude oil. The product ion …
Number of citations: 23 pubs.acs.org
PL Valint Jr, J Bock, MW Kim, ML Robbins, P Steyn… - Colloids and …, 1987 - Elsevier
… It should be realized that the lowering of Tk which we attribute to chain branching is also effected by the increased symmetry present in some of the isomers (2-dodecylnaphthalene-6…
Number of citations: 11 www.sciencedirect.com

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